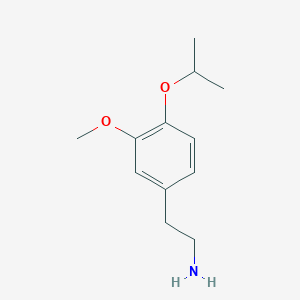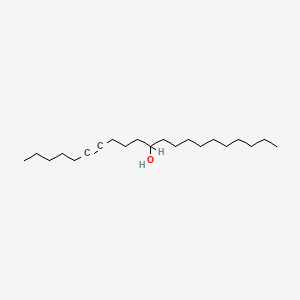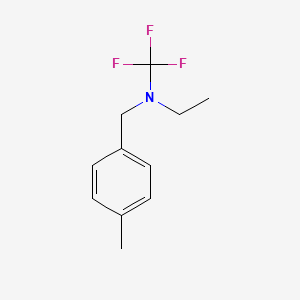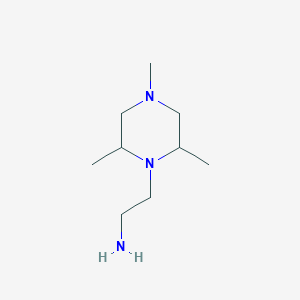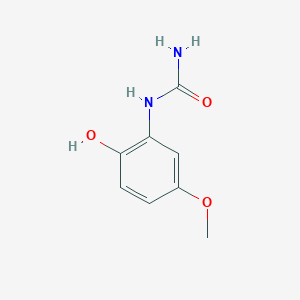![molecular formula C19H22ClN3O3 B13958254 {(S)-1-[(6-Chloro-pyridin-3-ylmethyl)-ethyl-carbamoyl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13958254.png)
{(S)-1-[(6-Chloro-pyridin-3-ylmethyl)-ethyl-carbamoyl]-ethyl}-carbamic acid benzyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{(S)-1-[(6-Chloro-pyridin-3-ylmethyl)-ethyl-carbamoyl]-ethyl}-carbamic acid benzyl ester is a synthetic organic compound It is characterized by the presence of a pyridine ring substituted with a chloro group, an ethyl-carbamoyl group, and a benzyl ester moiety
Méthodes De Préparation
The synthesis of {(S)-1-[(6-Chloro-pyridin-3-ylmethyl)-ethyl-carbamoyl]-ethyl}-carbamic acid benzyl ester typically involves multiple steps:
Starting Materials: The synthesis begins with 6-chloro-pyridin-3-ylmethylamine and ethyl isocyanate.
Reaction Conditions: The initial step involves the reaction of 6-chloro-pyridin-3-ylmethylamine with ethyl isocyanate under controlled temperature and pressure conditions to form the intermediate ethyl-carbamoyl derivative.
Esterification: The intermediate is then subjected to esterification with benzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
{(S)-1-[(6-Chloro-pyridin-3-ylmethyl)-ethyl-carbamoyl]-ethyl}-carbamic acid benzyl ester undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chloro group, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -10°C to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
{(S)-1-[(6-Chloro-pyridin-3-ylmethyl)-ethyl-carbamoyl]-ethyl}-carbamic acid benzyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of {(S)-1-[(6-Chloro-pyridin-3-ylmethyl)-ethyl-carbamoyl]-ethyl}-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar compounds to {(S)-1-[(6-Chloro-pyridin-3-ylmethyl)-ethyl-carbamoyl]-ethyl}-carbamic acid benzyl ester include:
6-Chloro-pyridin-3-ylmethylamine: A precursor in the synthesis of the target compound.
Ethyl isocyanate: Another precursor used in the synthesis.
Benzyl carbamate: A structurally related compound with similar ester functionality.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H22ClN3O3 |
|---|---|
Poids moléculaire |
375.8 g/mol |
Nom IUPAC |
benzyl N-[(2S)-1-[(6-chloropyridin-3-yl)methyl-ethylamino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C19H22ClN3O3/c1-3-23(12-16-9-10-17(20)21-11-16)18(24)14(2)22-19(25)26-13-15-7-5-4-6-8-15/h4-11,14H,3,12-13H2,1-2H3,(H,22,25)/t14-/m0/s1 |
Clé InChI |
BFOYSXOCXBHWLI-AWEZNQCLSA-N |
SMILES isomérique |
CCN(CC1=CN=C(C=C1)Cl)C(=O)[C@H](C)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CCN(CC1=CN=C(C=C1)Cl)C(=O)C(C)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


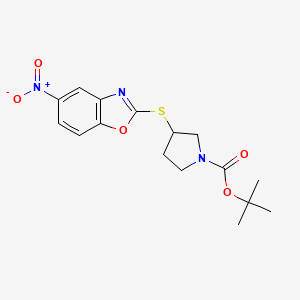

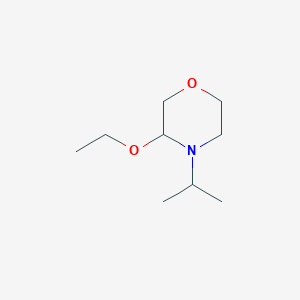

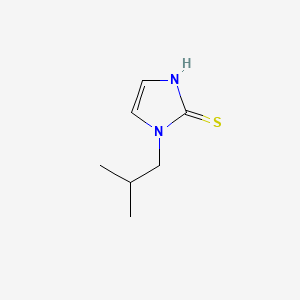

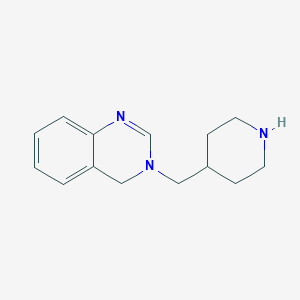
![5-[(Methylsulfanyl)methyl]-3-oxo-2,3-dihydro-1,2-oxazole-4-carbonyl chloride](/img/structure/B13958231.png)
